

# H-DL-Phe(4-Ac)-OH.HCl physical and chemical properties

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## Compound of Interest

**Compound Name:** 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

**Cat. No.:** B590366

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## In-Depth Technical Guide to H-DL-Phe(4-Ac)-OH.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of H-DL-Phe(4-Ac)-OH.HCl (4-Acetyl-DL-phenylalanine hydrochloride). This document is intended to serve as a valuable resource for professionals in the fields of chemical synthesis, drug discovery, and biomedical research.

## Core Physical and Chemical Properties

H-DL-Phe(4-Ac)-OH.HCl is a racemic mixture of the 4-acetyl derivative of the amino acid phenylalanine, supplied as a hydrochloride salt. The introduction of an acetyl group at the para position of the phenyl ring and the presence of the hydrochloride salt significantly influence its chemical behavior and solubility.

Table 1: Physical and Chemical Properties of H-DL-Phe(4-Ac)-OH.HCl and Related Compounds

Property	H-DL-Phe(4-Ac)-OH.HCl	Ac-DL-Phe-OH (Free Base)	Notes
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClNO <sub>3</sub> [1]	C <sub>11</sub> H <sub>13</sub> NO <sub>3</sub>	
Molecular Weight	243.69 g/mol [1]	207.23 g/mol [2]	
Appearance	Solid	White to Light yellow powder to crystal	Vendor-specific descriptions may vary.
Melting Point	Data not available	150-152 °C	Melting point for the hydrochloride salt is not readily available in the literature.
Solubility	Increased solubility in aqueous solutions	-	The hydrochloride form enhances water solubility.
Purity	Typically >95% or >98%	-	As reported by various chemical suppliers.[1]
CAS Number	1360436-95-8	-	The CAS number for the L-isomer hydrochloride is 20299-31-4.[1]
IUPAC Name	3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride	2-Acetamido-3-phenylpropanoic acid	
Synonyms	4-Acetyl-DL-phenylalanine hydrochloride; 3-(4-Acetyl-phenyl)-2-amino-propionic acid hydrochloride	N-Acetyl-DL-phenylalanine	

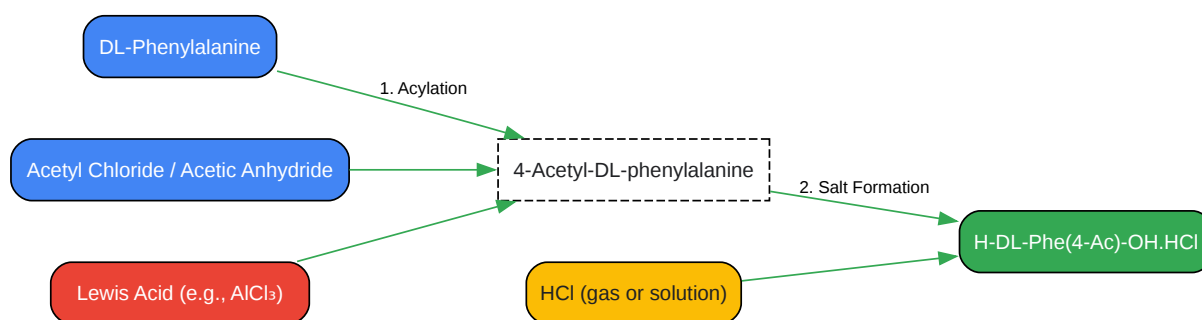
## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of H-DL-Phe(4-Ac)-OH.HCl are not extensively documented in publicly available literature. However, based on fundamental organic chemistry principles and general methods for analogous compounds, the following protocols can be proposed.

## Synthesis: Friedel-Crafts Acylation of DL-Phenylalanine

A plausible synthetic route to H-DL-Phe(4-Ac)-OH.HCl involves the Friedel-Crafts acylation of DL-phenylalanine. This electrophilic aromatic substitution introduces an acetyl group onto the phenyl ring, followed by conversion to the hydrochloride salt.

Reaction Scheme:



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Caption: Proposed synthetic pathway for H-DL-Phe(4-Ac)-OH.HCl.

Methodology:

- **Protection of the Amino Group (Optional but Recommended):** To prevent side reactions, the amino group of DL-phenylalanine should first be protected, for example, with a Boc (tert-butyloxycarbonyl) group.
- **Friedel-Crafts Acylation:** The protected DL-phenylalanine is dissolved in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide). A Lewis acid catalyst, such as anhydrous aluminum chloride ( $\text{AlCl}_3$ ), is added, followed by the slow addition of the acylating agent

(acetyl chloride or acetic anhydride) at a controlled temperature, typically between 0°C and room temperature.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).

- **Work-up and Deprotection:** Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.[3] This step also serves to hydrolyze the protecting group. The product is then extracted with an organic solvent.
- **Formation of Hydrochloride Salt:** The crude 4-Acetyl-DL-phenylalanine is dissolved in a suitable solvent (e.g., diethyl ether or methanol), and hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent like dioxane is added to precipitate the hydrochloride salt.
- **Isolation and Drying:** The precipitated H-DL-Phe(4-Ac)-OH.HCl is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.

## Purification: Recrystallization

Purification of the final product can be achieved by recrystallization.

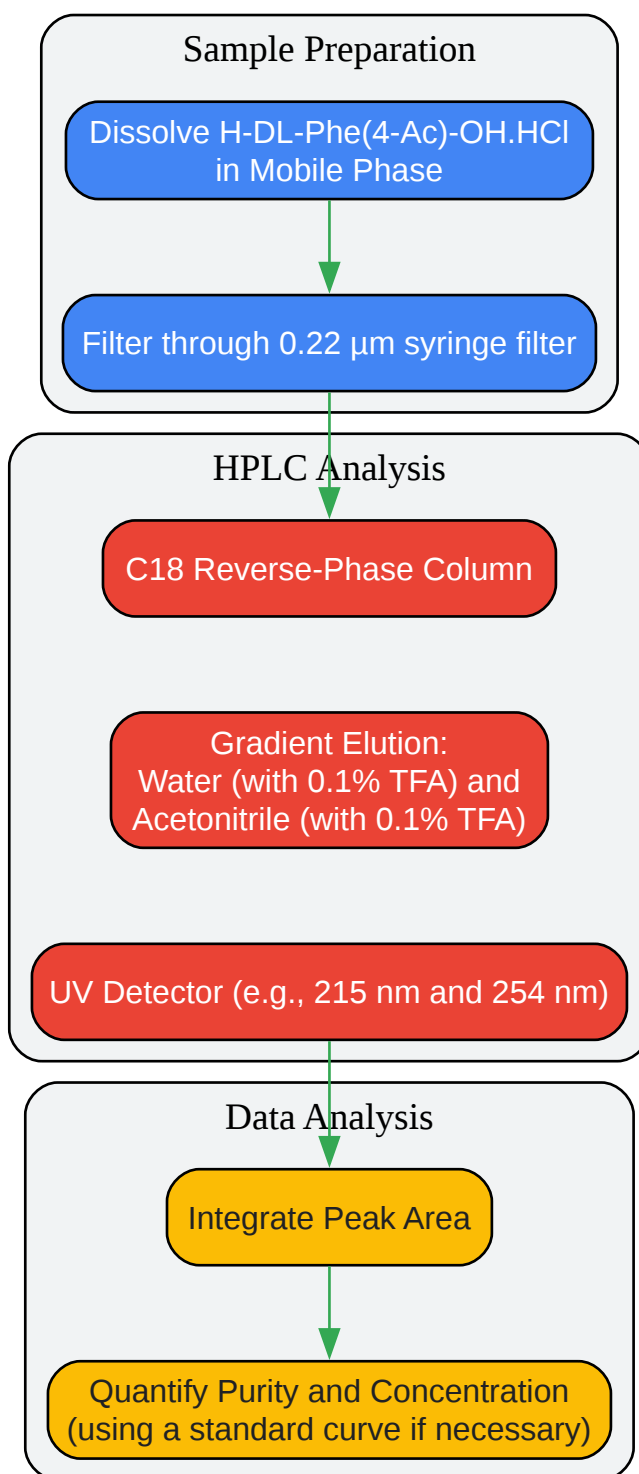
Methodology:

- **Solvent Selection:** A suitable solvent system is chosen where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of solvents, such as ethanol/water or methanol/diethyl ether, may be effective.
- **Dissolution:** The crude H-DL-Phe(4-Ac)-OH.HCl is dissolved in a minimal amount of the hot solvent system.
- **Decolorization (Optional):** If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.
- **Crystallization:** The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Isolation:** The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.[5]

## Analysis: HPLC and NMR

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification.

Workflow for HPLC Method Development:



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Caption: General workflow for HPLC analysis of H-DL-Phe(4-Ac)-OH.HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural confirmation. While specific spectra for H-DL-Phe(4-Ac)-OH.HCl are not readily available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

- $^1\text{H}$  NMR: Expected signals would include those for the aromatic protons (likely two doublets in the 7-8 ppm region), the  $\alpha$ -proton of the amino acid (around 4 ppm), the  $\beta$ -protons (diastereotopic, around 3 ppm), and the methyl protons of the acetyl group (around 2.5 ppm).
- $^{13}\text{C}$  NMR: Key signals would be observed for the carbonyl carbons (carboxyl and acetyl), the aromatic carbons (with distinct shifts due to the substituents), and the aliphatic carbons ( $\alpha$ - and  $\beta$ -carbons).

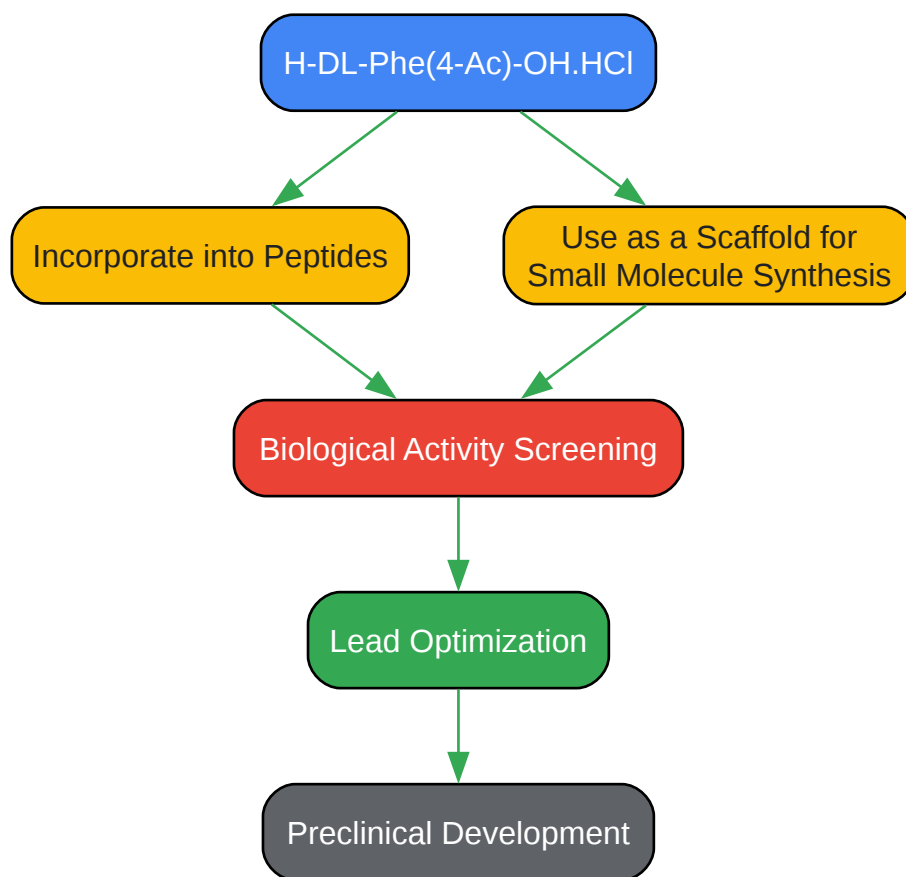
## Biological and Pharmacological Context

H-DL-Phe(4-Ac)-OH.HCl and its derivatives are of significant interest in drug discovery and development. The introduction of the acetyl group provides a handle for further chemical modifications and can influence the molecule's pharmacokinetic properties.

Potential Applications and Signaling Pathways:

- **Building Block in Peptide Synthesis:** As an unnatural amino acid, it can be incorporated into peptides to create novel therapeutics with enhanced stability or altered receptor binding properties.<sup>[6]</sup> The acetyl group can serve as a point for conjugation or for modulating the electronic properties of the aromatic ring.
- **Neurological Disorders and Pain Management:** Phenylalanine derivatives have been investigated for their potential roles in neurological disorders.<sup>[7]</sup> While the specific mechanism for the 4-acetyl derivative is not well-defined, it may interact with pathways involved in neurotransmission or neuroinflammation.
- **Metabolic and Epigenetic Regulation:** Acetylated amino acids are increasingly recognized for their roles in cellular metabolism and epigenetic regulation.<sup>[8]</sup> They can influence histone acetylation and other protein modifications, thereby affecting gene expression.<sup>[9]</sup> This suggests that H-DL-Phe(4-Ac)-OH.HCl could be explored as a modulator of these fundamental cellular processes, with potential applications in cancer research.<sup>[10]</sup>

Logical Relationship of Acetylated Amino Acids in Drug Discovery:



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Caption: Role of H-DL-Phe(4-Ac)-OH.HCl in the drug discovery pipeline.

## Conclusion

H-DL-Phe(4-Ac)-OH.HCl is a versatile chemical entity with considerable potential in synthetic chemistry and drug development. While detailed experimental data in the public domain is limited, its structural features suggest a range of applications, from a unique building block for peptide and small molecule synthesis to a potential modulator of biological pathways. Further research is warranted to fully elucidate its physical, chemical, and pharmacological properties, which will undoubtedly open new avenues for its application in addressing various therapeutic challenges.



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